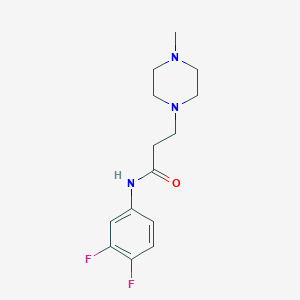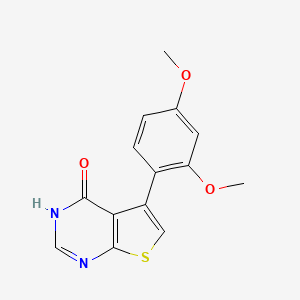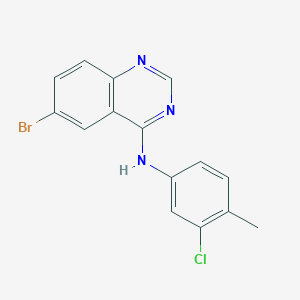![molecular formula C19H18O3 B5611787 (2E)-7-METHOXY-2-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE](/img/structure/B5611787.png)
(2E)-7-METHOXY-2-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-7-METHOXY-2-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is an organic compound with a complex structure that includes methoxy groups and a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-METHOXY-2-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves the condensation of 4-methoxybenzaldehyde with a suitable precursor under specific conditions. One common method involves the use of methanol as a solvent and stirring the mixture at room temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-7-METHOXY-2-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into a more saturated form.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
(2E)-7-METHOXY-2-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which (2E)-7-METHOXY-2-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular targets would depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- (2E,6E)-2,6-Bis(4-methoxybenzylidene)cyclohexanone
- (2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide
Uniqueness
What sets (2E)-7-METHOXY-2-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE apart from similar compounds is its unique tetrahydronaphthalene core, which may confer distinct chemical and biological properties. This structural feature could influence its reactivity and interactions with biological targets, making it a compound of particular interest in research .
Properties
IUPAC Name |
(2E)-7-methoxy-2-[(4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-21-16-8-3-13(4-9-16)11-15-6-5-14-7-10-17(22-2)12-18(14)19(15)20/h3-4,7-12H,5-6H2,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHOCGNMVFRDLT-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCC3=C(C2=O)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCC3=C(C2=O)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethyl-1H-benzimidazol-7-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5611713.png)
![1-ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5611716.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-(2-thienyl)acetamide hydrochloride](/img/structure/B5611724.png)
![4-fluoro-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B5611730.png)
![8-(2-ethylisonicotinoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5611736.png)
![N-[1-(ethylsulfonyl)azepan-3-yl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5611749.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5611750.png)
![5-[(4-fluorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5611764.png)
![N-(TETRAHYDRO-2-FURANYLMETHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B5611779.png)

![6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5611789.png)
![2-methyl-9-(5-oxo-5-phenylpentanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5611804.png)
